molecular formula C26H36O2Si B12644788 Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-

Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-

Cat. No.: B12644788
M. Wt: 408.6 g/mol
InChI Key: FIXPVOZHASDAAO-UHFFFAOYSA-N
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Description

Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- is a complex organic compound characterized by its phenolic structure and the presence of a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- typically involves multiple steps:

    Formation of the naphthalenyl intermediate: This step involves the preparation of a naphthalenyl compound through a series of reactions, including alkylation and hydrogenation.

    Introduction of the silyl ether group: The silyl ether group is introduced using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

    Coupling with phenol: The final step involves coupling the silyl ether intermediate with phenol under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or naphthalenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, Phenol, 2-(1,1-dimethylethyl)-6-methyl-, and Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-].

    Uniqueness: The presence of the silyl ether group and the specific naphthalenyl structure distinguishes it from other phenolic compounds, providing unique chemical and physical properties.

Properties

Molecular Formula

C26H36O2Si

Molecular Weight

408.6 g/mol

IUPAC Name

2-[3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]prop-1-en-2-yl]phenol

InChI

InChI=1S/C26H36O2Si/c1-19(22-12-8-9-13-24(22)27)18-26(5)16-10-11-20-17-21(14-15-23(20)26)28-29(6,7)25(2,3)4/h8-9,12-15,17,27H,1,10-11,16,18H2,2-7H3

InChI Key

FIXPVOZHASDAAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=CC=CC=C3O

Origin of Product

United States

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